Cas no 862283-69-0 (Methyl (3r,4s)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxyla Te)

Methyl (3R,4S)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxylate is a chiral pyrrolidine derivative with a stereochemically defined structure, making it valuable for asymmetric synthesis and pharmaceutical applications. The presence of a benzyl group at the 1-position and a 4-chlorophenyl substituent at the 4-position enhances its utility as an intermediate in the synthesis of bioactive compounds. The ester functionality at the 3-position allows for further derivatization, offering flexibility in chemical modifications. Its high enantiomeric purity and well-characterized stereochemistry make it particularly useful in medicinal chemistry for the development of receptor-targeted molecules. This compound is typically employed in research settings requiring precise control over molecular configuration.
Methyl (3r,4s)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxyla Te structure
862283-69-0 structure
Product name:Methyl (3r,4s)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxyla Te
CAS No:862283-69-0
MF:C19H20ClNO2
MW:329.820604324341
MDL:MFCD13195153
CID:1845050
PubChem ID:53485150

Methyl (3r,4s)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxyla Te Chemical and Physical Properties

Names and Identifiers

    • Methyl (3r,4s)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxyla Te
    • M30110
    • (S)-methyl 3-(tert-butoxycarbonyl)butanoate
    • methyl (3S)-3-[(tert-butoxycarbonyl)amino]butanoate
    • Boc-hAla methyl ester
    • methyl (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate
    • (S)-methyl 3-(tert-butyloxycarbonylamino)butyrate
    • (S)-3-tert-butoxycarbonylamino-butyric acid methyl ester
    • (3S,4R)-1-benzyl-4-(4-chloro-phenyl)-pyrrolidine-3-carboxylic acid methyl ester
    • Methyl (S)-3-Boc-aminobutyrate
    • trans-Methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate
    • AKOS015924490
    • (3R,4S)-1-Benzyl-4-(4-chloro-phenyl)-pyrrolidine-3-carboxylic acid methyl ester
    • C19H20ClNO2
    • JLPPICQAWSOLCD-MSOLQXFVSA-N
    • 1239371-89-1
    • 862283-69-0
    • Methyl (3R,4S)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxylate
    • G46766
    • methyl (3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate
    • EN300-223375
    • SCHEMBL2782125
    • MDL: MFCD13195153
    • Inchi: InChI=1S/C19H20ClNO2/c1-23-19(22)18-13-21(11-14-5-3-2-4-6-14)12-17(18)15-7-9-16(20)10-8-15/h2-10,17-18H,11-13H2,1H3/t17-,18+/m1/s1
    • InChI Key: JLPPICQAWSOLCD-MSOLQXFVSA-N
    • SMILES: COC(=O)C1CN(CC1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3

Computed Properties

  • Exact Mass: 329.1182566g/mol
  • Monoisotopic Mass: 329.1182566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 389
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5Ų
  • XLogP3: 3.8

Methyl (3r,4s)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxyla Te Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
K05690-1g
Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate
862283-69-0 >95%
1g
$395 2023-09-01
Chemenu
CM196804-1g
trans-Methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate
862283-69-0 95%
1g
$926 2021-06-09
Chemenu
CM196804-1g
trans-Methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate
862283-69-0 95%
1g
$*** 2023-05-29
Alichem
A109007319-1g
trans-Methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate
862283-69-0 95%
1g
$980.10 2023-08-31
eNovation Chemicals LLC
K05690-5g
Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate
862283-69-0 >95%
5g
$995 2023-09-01
Ambeed
A974365-1g
trans-Methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate
862283-69-0 95+%
1g
$919.0 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1566550-1g
Methyl (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate
862283-69-0 98%
1g
¥8748.00 2024-04-28

Additional information on Methyl (3r,4s)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxyla Te

Methyl (3R,4S)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxylate and Its Significance in Modern Chemical Biology

Methyl (3R,4S)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxylate, a compound with the CAS number 862283-69-0, represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in drug discovery and molecular pharmacology. The precise stereochemistry of Methyl (3R,4S)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxylate, particularly the configuration at the 3R and 4S positions, plays a crucial role in its biological activity and interaction with target enzymes and receptors.

The structural motif of this compound incorporates a pyrrolidine core, which is a common scaffold in many bioactive molecules. The pyrrolidine ring provides a rigid framework that enhances the compound's binding affinity and selectivity. Additionally, the presence of a benzyl group at the 1-position and a 4-chlorophenyl group at the 4-position introduces specific electronic and steric properties that modulate its pharmacological profile. These features make Methyl (3R,4S)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxylate a promising candidate for further investigation in various therapeutic areas.

Recent research has highlighted the importance of stereochemistry in drug design, emphasizing that subtle differences in molecular configuration can significantly impact biological activity. The enantiomeric purity of Methyl (3R,4S)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxylate is critical for ensuring optimal efficacy and minimizing adverse effects. Advances in synthetic chemistry have enabled the efficient preparation of this compound with high enantiomeric excess, facilitating its use in preclinical and clinical studies.

In the realm of drug discovery, Methyl (3R,4S)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxylate has been explored for its potential as an intermediate in the synthesis of novel therapeutic agents. Its structural features suggest applications in the development of drugs targeting neurological disorders, cardiovascular diseases, and inflammatory conditions. The benzyl and chlorophenyl substituents are particularly noteworthy, as they are frequently found in molecules with demonstrated biological activity. These groups contribute to the compound's ability to interact with biological targets, thereby influencing its pharmacological effects.

The pyrrolidine core of Methyl (3R,4S)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxylate is also of interest due to its presence in several FDA-approved drugs. This motif is known for its ability to mimic natural bioactive molecules, enhancing binding affinity and selectivity. The stereochemistry at the 3R and 4S positions further refines its interaction with biological targets, making it a valuable scaffold for drug development. Researchers have leveraged these properties to design molecules with improved pharmacokinetic profiles and reduced toxicity.

Current studies are focused on understanding the mechanisms by which Methyl (3R,4S)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxylate exerts its effects at the molecular level. Computational modeling and structural biology techniques have been employed to elucidate its interactions with proteins and enzymes. These efforts aim to identify key binding sites and understand how structural modifications can enhance its therapeutic potential. The insights gained from these studies will guide future modifications of this compound to optimize its efficacy and safety.

The pharmaceutical industry has shown increasing interest in chiral compounds like Methyl (3R,4S)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxylate due to their favorable pharmacological properties. The ability to produce enantiomerically pure forms of such compounds has opened new avenues for drug development. Advances in asymmetric synthesis have made it possible to generate these complex molecules with high precision, ensuring that their biological activity is maximized while minimizing unwanted side effects.

Future research will likely explore novel derivatives of Methyl (3R,4S)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxylate, aiming to enhance their therapeutic potential further. By modifying substituents such as the benzyl and chlorophenyl groups or altering the pyrrolidine core structure, scientists can fine-tune the pharmacological properties of these compounds. Additionally, investigating their interactions with various biological targets will provide valuable insights into their mechanisms of action.

The development of new drugs remains a cornerstone of modern medicine, and compounds like Methyl (3R,4S)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxylate play a crucial role in this endeavor. Their unique structural features offer opportunities for innovation across multiple therapeutic areas. As research continues to uncover new applications for this compound and its derivatives, it is likely to remain a significant focus for scientists working in chemical biology and pharmaceuticals.

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(CAS:862283-69-0)Methyl (3r,4s)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxyla Te
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Purity:99%
Quantity:1g
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